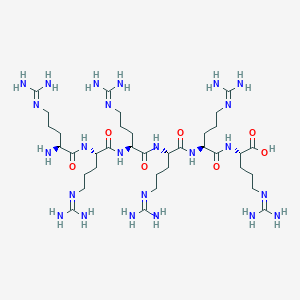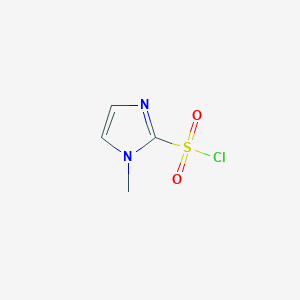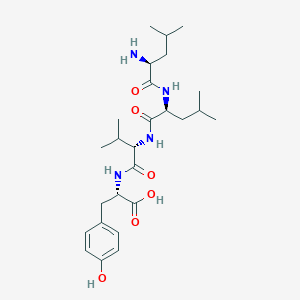
3-Azidopropanenitrile
Vue d'ensemble
Description
3-Azidopropanenitrile: is an organic compound with the molecular formula C₃H₄N₄ . It is a nitrile containing an azide group, making it a valuable intermediate in organic synthesis. This compound is known for its unique properties, which make it useful in various fields of scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
From Halogenoalkanes: 3-Azidopropanenitrile can be synthesized by heating a halogenoalkane, such as 3-bromopropanenitrile, with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the azide ion replaces the halogen atom .
-
From Amides: Another method involves dehydrating an amide, such as 3-aminopropanenitrile, using a dehydrating agent like phosphorus pentoxide (P₄O₁₀). This reaction removes water from the amide group, forming the nitrile .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Nucleophilic Substitution: 3-Azidopropanenitrile can undergo nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles. For example, it can react with primary or secondary alkyl halides to form alkyl azides .
-
Reduction: The azide group in this compound can be reduced to form primary amines. This reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation .
-
Cycloaddition: this compound can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reaction is commonly used in click chemistry .
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, polar aprotic solvents (e.g., DMSO).
Reduction: Lithium aluminum hydride, catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Copper(I) catalysts, organic solvents (e.g., acetonitrile).
Major Products Formed:
Nucleophilic Substitution: Alkyl azides.
Reduction: Primary amines.
Cycloaddition: Triazoles.
Applications De Recherche Scientifique
Chemistry:
3-Azidopropanenitrile is used as a building block in organic synthesis.
Biology:
In biological research, this compound is used in bioconjugation techniques, such as click chemistry, to label biomolecules with fluorescent tags or other probes. This enables the study of biological processes at the molecular level.
Medicine:
This compound derivatives are investigated for their potential as therapeutic agents. The azide group can be converted into various bioactive compounds, including antiviral and anticancer agents.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-Azidopropanenitrile depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the azide group acts as a nucleophile, attacking electrophilic carbon atoms. In reduction reactions, the azide group is reduced to an amine, releasing nitrogen gas. In cycloaddition reactions, the azide group participates in the formation of triazoles through a 1,3-dipolar cycloaddition mechanism .
Comparaison Avec Des Composés Similaires
3-Bromopropanenitrile: A halogenoalkane used as a starting material for the synthesis of 3-Azidopropanenitrile.
3-Aminopropanenitrile: An amide that can be dehydrated to form this compound.
Propargyl Azide: Another azide compound used in click chemistry and organic synthesis.
Uniqueness:
This compound is unique due to its combination of an azide group and a nitrile group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its reactivity and ability to form stable products make it valuable in various scientific and industrial applications.
Propriétés
IUPAC Name |
3-azidopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4/c4-2-1-3-6-7-5/h1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQVIHZUOANZQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40550433 | |
| Record name | 3-Azidopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40550433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23648-56-8 | |
| Record name | 3-Azidopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40550433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1339622.png)



![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol](/img/structure/B1339629.png)



![Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-](/img/structure/B1339643.png)


